Ethyl 1-(2-chlorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate
描述
Ethyl 1-(2-chlorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 2-chlorophenyl substituent at position 1, an ethoxy group at position 4, and an ester moiety at position 3 of the pyridazine ring.
属性
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-ethoxy-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-3-21-12-9-13(19)18(11-8-6-5-7-10(11)16)17-14(12)15(20)22-4-2/h5-9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYVZKIHYYVWOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-chlorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under controlled conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
化学反应分析
Types of Reactions
Ethyl 1-(2-chlorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydropyridazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
Ethyl 1-(2-chlorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Ethyl 1-(2-chlorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, its interaction with DNA or RNA can contribute to its antimicrobial and antiviral properties.
相似化合物的比较
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Variations in substituents on the pyridazine core and aryl rings significantly alter melting points, solubility, and spectral characteristics. Key examples include:
Table 1: Substituent Impact on Physical Properties
Key Observations :
- Melting Points : Electron-withdrawing groups (e.g., -CF3, -CN) and polar substituents (e.g., -OH) correlate with higher melting points. For example, compound 12d (4-hydroxyphenyl) melts at 220–223°C, likely due to hydrogen bonding .
- Spectral Signatures: The ethoxy group in the target compound would exhibit distinct $^1$H NMR signals (e.g., δ ~1.3–1.4 ppm for CH3, δ ~4.3–4.5 ppm for OCH2) compared to methyl or cyano groups in analogs .
- Yield Variability : Yields range widely (40–95%), influenced by steric and electronic factors during synthesis. Electron-donating groups (e.g., -OCH3) may improve reaction efficiency .
Key Observations :
- Tau Aggregation Inhibition: Compound 19’s cyano group likely engages in dipole interactions with tau protein, while the target’s ethoxy group may alter pharmacokinetics .
- Receptor Modulation: Strong electron-withdrawing groups (e.g., -NO2, -CF3) in analogs improve adenosine A1 receptor binding, suggesting the target’s ethoxy group might reduce potency compared to these derivatives .
生物活性
Ethyl 1-(2-chlorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a dihydropyridazine core, which is significant in medicinal chemistry due to its diverse biological activities. The presence of the ethoxy group and the 2-chlorophenyl moiety contributes to its pharmacological properties.
Molecular Formula : C13H14ClN3O3
Molecular Weight : 295.72 g/mol
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives of pyridazine compounds. This compound has shown promising results against several bacterial strains.
Minimum Inhibitory Concentration (MIC) values were determined for this compound and its derivatives, indicating significant antibacterial activity:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 |
| This compound | Escherichia coli | 0.8 |
These results suggest that the compound exhibits strong bactericidal effects, comparable to established antibiotics.
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity against strains such as Candida albicans. The results from antifungal assays indicate an MIC of 0.7 µg/mL, showcasing its potential as an antifungal agent.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies revealed that the compound inhibits cell proliferation in human cancer cell lines such as HeLa and A375.
IC50 Values :
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| A375 | 12 |
These findings indicate that the compound may interfere with cellular mechanisms involved in cancer progression.
The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Studies have shown that it acts as an inhibitor of DNA gyrase and topoisomerase enzymes, critical for DNA replication in bacteria and cancer cells alike.
Case Studies
A study conducted on a series of pyridazine derivatives highlighted the efficacy of this compound in combination therapies. When used alongside standard antibiotics like ciprofloxacin, it exhibited synergistic effects that lowered the MIC values significantly.
常见问题
Basic: What synthetic methodologies are optimal for preparing Ethyl 1-(2-chlorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate?
The compound is typically synthesized via cyclocondensation or nucleophilic substitution. For example, derivatives with similar pyridazine backbones (e.g., ethyl 1-(3-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate) are synthesized using Method B: reacting intermediates with chloroacetyl chloride in acetonitrile under controlled conditions (yield: 67%) . Key steps include maintaining anhydrous conditions, optimizing reaction time (1–2 hours), and purification via recrystallization (ethanol as solvent). NMR (¹H, ¹³C) and IR spectroscopy validate structural integrity, with characteristic signals for ester carbonyl (~1731 cm⁻¹) and cyano groups (~2235 cm⁻¹) .
Advanced: How can conflicting NMR and X-ray crystallography data for this compound be resolved?
Discrepancies may arise from dynamic conformational changes (e.g., rotational isomerism of the 2-chlorophenyl group) or crystal-packing effects. Use SHELXL for refining crystallographic data to resolve bond-length/bond-angle mismatches . For NMR, compare experimental data with computational predictions (DFT-based NMR shielding parameters). If torsional angles from X-ray disagree with NMR coupling constants (e.g., J values for ethoxy groups), employ Cremer-Pople puckering coordinates to analyze ring conformations . Cross-validate using ORTEP-3 for 3D visualization of crystallographic models .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Identify substituent environments (e.g., 2-chlorophenyl δ 7.40–7.57 ppm, ethoxy δ 1.38 ppm (t) and 4.41 ppm (q)) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1690–1731 cm⁻¹) and cyano (C≡N, ~2235 cm⁻¹) functionalities .
- Mass Spectrometry : ESI-MS (m/z 328.2 [M+1]⁺) verifies molecular weight and fragmentation patterns .
Advanced: How to design a structure-activity relationship (SAR) study for analogs of this compound?
Substituent Variation : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., -CF₃, -NO₂) or donating (-OCH₃, -OH) groups, as seen in analogs like ethyl 5-cyano-1-(4-nitrophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (yield: 40–95%) .
Biological Assays : Test inhibitory activity (e.g., tau aggregation, adenosine receptor modulation) and correlate with substituent Hammett σ values.
Computational Modeling : Use docking studies (AutoDock Vina) to map binding interactions, prioritizing analogs with enhanced π-π stacking (chlorophenyl) or hydrogen bonding (ethoxy) .
Basic: What precautions are required for handling this compound in the lab?
- Toxicity : Limited data available; assume acute toxicity (LD₅₀ unknown). Use PPE (gloves, goggles) and work in a fume hood.
- Storage : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis of the ester group .
Advanced: How to address low yields in the synthesis of pyridazine derivatives?
Low yields (e.g., 40% for trifluoromethyl-substituted analogs) may result from steric hindrance or competing side reactions. Mitigation strategies:
- Optimize Solvent Polarity : Use DMF for polar intermediates or toluene for non-polar steps .
- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- By-product Analysis : Use LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry .
Basic: How to confirm the purity of synthesized batches?
- HPLC : Use C18 columns (acetonitrile/water gradient) with UV detection (λ = 254 nm). Target ≥98% purity .
- Melting Point : Compare experimental values (e.g., 93–95°C) with literature to detect polymorphic impurities .
Advanced: How to model the compound’s conformational dynamics for drug design?
Molecular Dynamics (MD) Simulations : Simulate in explicit solvent (water/ethanol) using AMBER or GROMACS to study ethoxy group rotation.
QM/MM Calculations : Analyze charge distribution at the dihydropyridazine core using Gaussian09 (B3LYP/6-31G* basis set) .
Crystallographic Data : Refine using SHELX to resolve disorder in the 2-chlorophenyl ring .
Basic: What are the compound’s key reactivity hotspots?
- Ester Group : Susceptible to hydrolysis (acid/base conditions).
- Dihydropyridazine Core : Oxidizes to pyridazine under strong oxidizing agents (e.g., KMnO₄).
- Chlorophenyl Ring : Undergo Suzuki coupling for further functionalization .
Advanced: How to resolve discrepancies in biological activity between in vitro and in silico studies?
Membrane Permeability : Measure logP (e.g., shake-flask method; predicted ~2.5) to assess bioavailability.
Metabolite Screening : Use LC-MS/MS to identify Phase I/II metabolites that may deactivate the compound.
Target Engagement : Validate using SPR (surface plasmon resonance) to confirm binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
